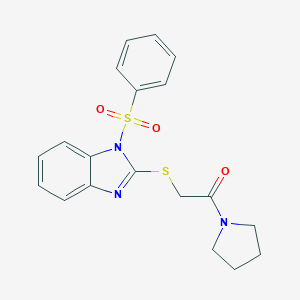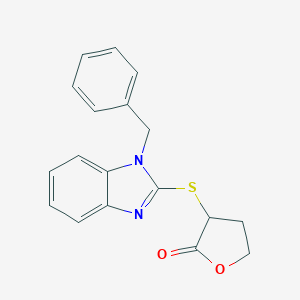
N-(1,3-benzodioxol-5-yl)-3,5-dimethylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1,3-benzodioxol-5-yl)-3,5-dimethylbenzamide, commonly known as MDB or Methylenedioxybenzamide, is a chemical compound that has been the focus of scientific research due to its potential applications in the field of medicine. It is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 231.26 g/mol.
Mechanism of Action
MDB works by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators such as prostaglandins. It also inhibits the activity of lipoxygenase, an enzyme that is involved in the production of leukotrienes. By inhibiting these enzymes, MDB reduces inflammation and pain. MDB also acts as an antioxidant, scavenging free radicals and reducing oxidative stress.
Biochemical and Physiological Effects:
MDB has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and other inflammatory conditions. It has also been shown to reduce fever in animal models of fever. MDB has been shown to inhibit the growth of cancer cells and induce apoptosis in cancer cells. It has also been shown to have neuroprotective effects and improve cognitive function in animal models of Parkinson's and Alzheimer's disease.
Advantages and Limitations for Lab Experiments
MDB has several advantages for lab experiments. It is relatively easy to synthesize and is stable under a variety of conditions. It is also soluble in organic solvents, making it easy to work with in the lab. However, MDB has some limitations for lab experiments. It is not very water-soluble, which can make it difficult to administer to animals in experiments. It is also relatively expensive compared to other compounds that have similar effects.
Future Directions
There are several potential future directions for research on MDB. One direction is to study its potential use in the treatment of cancer. It has been shown to inhibit the growth of cancer cells in vitro, but more research is needed to determine its effectiveness in vivo. Another direction is to study its potential use in the treatment of neurodegenerative diseases such as Parkinson's and Alzheimer's disease. It has been shown to have neuroprotective effects and improve cognitive function in animal models, but more research is needed to determine its effectiveness in humans. Finally, more research is needed to determine the safety and efficacy of MDB in humans. Clinical trials are needed to determine its potential as a therapeutic agent for various conditions.
Synthesis Methods
MDB can be synthesized using a variety of methods. One of the most common methods is the reaction of 3,5-dimethylbenzoic acid with 1,3-benzodioxole in the presence of a dehydrating agent such as thionyl chloride. The resulting product is then treated with ammonia to yield MDB. Other methods include the reaction of 3,5-dimethylbenzoyl chloride with 1,3-benzodioxole in the presence of a base such as triethylamine.
Scientific Research Applications
MDB has been studied extensively for its potential applications in the field of medicine. It has been found to have anti-inflammatory, analgesic, and antipyretic properties. It has also been studied for its potential use in the treatment of cancer, Parkinson's disease, and Alzheimer's disease. MDB has been shown to inhibit the growth of cancer cells and induce apoptosis in cancer cells. It has also been shown to have neuroprotective effects and improve cognitive function in animal models of Parkinson's and Alzheimer's disease.
properties
Product Name |
N-(1,3-benzodioxol-5-yl)-3,5-dimethylbenzamide |
|---|---|
Molecular Formula |
C16H15NO3 |
Molecular Weight |
269.29 g/mol |
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-3,5-dimethylbenzamide |
InChI |
InChI=1S/C16H15NO3/c1-10-5-11(2)7-12(6-10)16(18)17-13-3-4-14-15(8-13)20-9-19-14/h3-8H,9H2,1-2H3,(H,17,18) |
InChI Key |
MGAVUSXOADPWCT-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1)C(=O)NC2=CC3=C(C=C2)OCO3)C |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)NC2=CC3=C(C=C2)OCO3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(4-bromophenyl)-3-[(4-methylphenyl)sulfonyl]propanamide](/img/structure/B270113.png)

![N-{4-[2-(8-quinolinylsulfanyl)acetyl]phenyl}acetamide](/img/structure/B270119.png)
![N-{4-[2-(1,3-benzoxazol-2-ylsulfanyl)acetyl]phenyl}acetamide](/img/structure/B270122.png)

![2-[(5-Chloro-1,3-benzoxazol-2-yl)sulfanyl]-1-(4-methylphenyl)ethanone](/img/structure/B270126.png)
![1-(4-fluorophenyl)-2-{[1-(phenylsulfonyl)-1H-benzimidazol-2-yl]sulfanyl}ethanone](/img/structure/B270127.png)
![N-(2-methylphenyl)-2-{[1-(phenylsulfonyl)-1H-benzimidazol-2-yl]sulfanyl}acetamide](/img/structure/B270128.png)



![1-(4-chlorophenyl)-2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]ethanone](/img/structure/B270133.png)
![2-{[5-(3-Methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(2-thienyl)ethanone](/img/structure/B270134.png)
![1-(4-Bromophenyl)-2-{[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethanone](/img/structure/B270135.png)